N-(4-ethyl-5-methyl-3-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophen-2-yl)pyrazine-2-carboxamide
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Overview
Description
N-(4-ethyl-5-methyl-3-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophen-2-yl)pyrazine-2-carboxamide is a complex organic compound with a unique structure that includes a pyrazine ring, a thiophene ring, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-5-methyl-3-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophen-2-yl)pyrazine-2-carboxamide typically involves multiple steps:
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Formation of the Thiophene Ring: : The thiophene ring can be synthesized through a series of reactions starting from simple precursors like 2-bromo-3-methylthiophene. This involves halogenation, followed by substitution reactions to introduce the ethyl and methyl groups.
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Attachment of the Trifluoromethylphenyl Group: : The trifluoromethylphenyl group is introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the trifluoromethylphenyl group and a halogenated thiophene intermediate .
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Formation of the Pyrazine Ring: : The pyrazine ring is typically formed through a condensation reaction involving appropriate diamines and diketones.
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Final Coupling: : The final step involves coupling the thiophene and pyrazine intermediates through an amide bond formation, often using carbodiimide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound can be used to study enzyme interactions and binding affinities due to its diverse functional groups.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific proteins or enzymes involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-ethyl-5-methyl-3-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophen-2-yl)pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the pyrazine and thiophene rings provide structural stability and electronic properties that facilitate its activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethyl-5-methyl-3-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophen-2-yl)pyrazine-2-carboxamide: Unique due to its combination of pyrazine, thiophene, and trifluoromethylphenyl groups.
N-(4-ethyl-5-methyl-3-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophen-2-yl)pyrazine-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-(4-ethyl-5-methyl-3-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophen-2-yl)pyrazine-2-sulfonamide: Contains a sulfonamide group, offering different chemical properties and reactivity.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C20H17F3N4O2S |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
N-[4-ethyl-5-methyl-3-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H17F3N4O2S/c1-3-14-11(2)30-19(27-17(28)15-10-24-7-8-25-15)16(14)18(29)26-13-6-4-5-12(9-13)20(21,22)23/h4-10H,3H2,1-2H3,(H,26,29)(H,27,28) |
InChI Key |
WTXSNSWJAQTRIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=NC=CN=C3)C |
Origin of Product |
United States |
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